3-Methyl-1,2,4-triazolo[3',4':2,3][1,3,4]thiadiazepino[7,6-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,4-triazolo[3',4':2,3][1,3,4]thiadiazepino[7,6-b]quinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of triazolo-thiadiazepine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2,4-triazolo[3',4':2,3][1,3,4]thiadiazepino[7,6-b]quinoline is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various cellular signaling pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 3-Methyl-1,2,4-triazolo[3',4':2,3][1,3,4]thiadiazepino[7,6-b]quinoline exhibits a range of biochemical and physiological effects. For instance, this compound has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. Additionally, it has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-1,2,4-triazolo[3',4':2,3][1,3,4]thiadiazepino[7,6-b]quinoline in lab experiments is its diverse biological activities. This compound can be used to study various cellular pathways and can be potentially developed into a therapeutic agent for several diseases. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-Methyl-1,2,4-triazolo[3',4':2,3][1,3,4]thiadiazepino[7,6-b]quinoline. One of the areas of interest is the development of this compound as a potential therapeutic agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as inflammation and oxidative stress-related disorders. Furthermore, the development of novel synthetic methods for this compound could improve its bioavailability and expand its potential applications.
In conclusion, 3-Methyl-1,2,4-triazolo[3',4':2,3][1,3,4]thiadiazepino[7,6-b]quinoline is a promising compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to develop it into a safe and effective therapeutic agent.
Métodos De Síntesis
The synthesis of 3-Methyl-1,2,4-triazolo[3',4':2,3][1,3,4]thiadiazepino[7,6-b]quinoline has been reported in several studies. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with 3-methyl-4-nitro-1H-1,2,4-triazole in the presence of a reducing agent such as tin (II) chloride. The resulting intermediate is then subjected to cyclization with 2-chloroquinoline to yield the final product.
Aplicaciones Científicas De Investigación
3-Methyl-1,2,4-triazolo[3',4':2,3][1,3,4]thiadiazepino[7,6-b]quinoline has been extensively studied for its potential therapeutic applications. Several studies have reported its antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. Additionally, this compound has been shown to possess potent antioxidant properties, making it a promising candidate for the treatment of oxidative stress-related diseases.
Propiedades
Nombre del producto |
3-Methyl-1,2,4-triazolo[3',4':2,3][1,3,4]thiadiazepino[7,6-b]quinoline |
---|---|
Fórmula molecular |
C13H9N5S |
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene |
InChI |
InChI=1S/C13H9N5S/c1-8-16-17-13-18(8)14-7-10-6-9-4-2-3-5-11(9)15-12(10)19-13/h2-7H,1H3 |
Clave InChI |
OUKAQLRAULKORT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=CC3=CC4=CC=CC=C4N=C3S2 |
SMILES canónico |
CC1=NN=C2N1N=CC3=CC4=CC=CC=C4N=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.